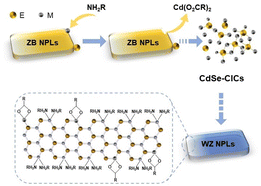Covalent inorganic complexes enabled zinc blende to wurtzite phase changes in CdSe nanoplatelets†
Chemical Science Pub Date: 2023-11-08 DOI: 10.1039/D3SC04296K
Abstract
Phase changes in colloidal semiconductor nanocrystals (NCs) are essential in material design and device applications. However, the transition pathways have yet to be sufficiently studied, and a better understanding of the underlying mechanisms is needed. In this work, a complete ligand-assisted phase transition from zinc blende (ZB) to wurtzite (WZ) is observed in CdSe nanoplatelets (NPLs). By monitoring with in situ absorption spectra along with electrospray ionization mass spectrometry (ESI-MS), we demonstrated that the transition process is a ligand-assisted covalent inorganic complex (CIC)-mediated phase transition pathway, which involves three steps, ligand exchange on ZB CdSe NPLs (Step 1), dissolution of NPLs to form CICs (Step 2), and conversion of CdSe–CIC assemblies to WZ CdSe NPLs (Step 3). In particular, CICs can be directly anisotropically grown to WZ CdSe NPL without other intermediates, following pseudo-first-order kinetics (kobs = 9.17 × 10−5 s−1). Furthermore, we demonstrated that CICs are also present and play an essential role in the phase transition of ZnS NPLs from WZ to ZB structure. This study proposes a new crystal transformation pathway and elucidates a general phase-transition mechanism, facilitating precise functional nanomaterial design.


Recommended Literature
- [1] Enantioselective methodologies for the synthesis of spiro compounds
- [2] Effects of nanoparticle surface ligands on protein adsorption and subsequent cytotoxicity†
- [3] A magnetic restricted access material for rapid solid phase extraction of multiple macrolide antibiotics in honey†
- [4] Solvent extraction from halide solutions. Part 1.—Synergistic behaviour with mixed solvents
- [5] Novel carbon quantum dots for fluorescent detection of phenol and insights into the mechanism†
- [6] Proteomic searches comparing two (R)-lacosamide affinity baits: An electrophilic arylisothiocyanate and a photoactivated arylazide group†
- [7] Efficient catalytic hydrogenation of levulinic acid: a key step in biomass conversion†
- [8] Photo- and electro-luminescent properties of 2,7-disubstituted spiro[fluorene-9,9′-xanthene] derivatives containing imidazole-derived moieties
- [9] HBT-based turn-on fluorescent probe for discrimination of homocysteine from glutathione/cysteine and its bioimaging applications†
- [10] Corrosion chemistry and protection of zinc & zinc alloys by polymer-containing materials for potential use in rechargeable aqueous batteries

Journal Name:Chemical Science
Research Products
-
CAS no.: 175069-96-2
-
CAS no.: 117902-15-5









